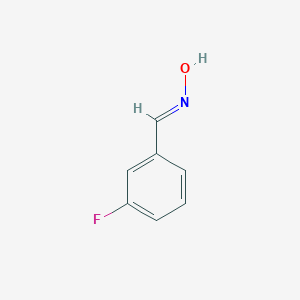

3-Fluorobenzaldoxime

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(NE)-N-[(3-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFMHBULJWGCKI-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-02-6 | |

| Record name | 3-Fluorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 3-fluorobenzaldoxime Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, providing in-depth information about the chemical environment, connectivity, and spatial arrangement of atoms. For fluorinated compounds like 3-Fluorobenzaldoxime, a combination of one-dimensional and two-dimensional NMR methods, along with specialized fluorine-19 NMR, offers a powerful toolkit for unambiguous structural assignment.

One-Dimensional NMR (¹H, ¹³C, ¹⁹F) for Chemical Environment Probing

One-dimensional NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, provides fundamental information about the different chemical environments within the this compound molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin coupling patterns. For this compound, the aromatic protons exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The aldoxime proton (CH=NOH) typically appears as a singlet, with its chemical shift influenced by the solvent and the syn/anti isomerism of the oxime group.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The carbon atom attached to the fluorine (C-F) exhibits a characteristic large coupling constant (¹JCF), which is a key indicator of direct fluorination. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the fluorine atom and the oxime group. oregonstate.edu The carbon of the C=N bond also has a distinct chemical shift. oregonstate.edu

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. researchgate.netrsc.org The ¹⁹F NMR spectrum of this compound shows a signal for the fluorine atom, and its chemical shift provides information about its electronic environment. Coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, providing crucial connectivity data. sigmaaldrich.comlcms.cz The chemical shift range in ¹⁹F NMR is much larger than in ¹H NMR, which minimizes signal overlap. lcms.cz

| Atom Type | Nucleus | Chemical Shift (ppm) Range | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H | 6.8 - 7.5 | Complex multiplets due to H-H and H-F coupling. rsc.org |

| Aldoxime Proton (CH=NOH) | ¹H | 8.0 - 8.5 | Typically a singlet, can be broader. |

| Hydroxyl Proton (NOH) | ¹H | 10.0 - 11.5 | Broad singlet, exchangeable with D₂O. |

| Fluorine-bearing Carbon | ¹³C | 160 - 165 (with large ¹JCF) | A doublet with a large C-F coupling constant. |

| Aromatic Carbons | ¹³C | 110 - 140 | Multiple signals, some showing C-F coupling. oregonstate.edu |

| Aldoxime Carbon (C=NOH) | ¹³C | 145 - 155 | Chemical shift is sensitive to isomerism. |

| Fluorine | ¹⁹F | -110 to -120 | Referenced to a standard like CFCl₃. sigmaaldrich.com |

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum of this compound is instrumental in establishing the connectivity of the protons in the aromatic ring. libretexts.org Cross-peaks in the COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. libretexts.org This allows for the assignment of the proton signals in the complex aromatic region.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. huji.ac.il For this compound, NOESY can be used to determine the stereochemistry of the oxime (syn or anti isomer) by observing the spatial proximity between the aldoxime proton and the aromatic protons. huji.ac.ilnih.gov For instance, a NOE correlation between the aldoxime proton and the proton at position 2 of the benzene ring would indicate the E isomer.

Specialized NMR for Fluorine-Containing Organic Molecules

The presence of fluorine necessitates the use of specialized NMR techniques to fully characterize the molecule. rsc.orgrsc.org

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This 2D NMR experiment correlates the chemical shifts of protons with those of directly bonded or long-range coupled fluorine atoms. In the case of this compound, it would show correlations between the fluorine atom and the aromatic protons, helping to definitively assign the proton signals relative to the fluorine substituent.

¹³C-¹⁹F HETCOR: This experiment correlates the chemical shifts of carbon and fluorine atoms. It is particularly useful for assigning the carbon signals in the aromatic ring based on their coupling to the fluorine atom and for confirming the position of the fluorine substituent on the ring. The magnitude of the C-F coupling constants (nJCF) can also provide valuable structural information. acdlabs.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule. bioanalysis-zone.comunivie.ac.atlabmanager.com By measuring the mass of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.comresearchgate.net For this compound (C₇H₆FNO), HRMS would provide an exact mass measurement that confirms this specific elemental composition, ruling out other potential structures with the same integer mass.

| Element | Number of Atoms | Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (H) | 6 | 1.007825 | 6.046950 |

| Fluorine (F) | 1 | 18.998403 | 18.998403 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Calculated Exact Mass | 139.043342 |

Elucidation of Fragmentation Patterns for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The analysis of these fragment ions provides valuable information for confirming the structure. libretexts.orgacdlabs.comyoutube.com Common fragmentation pathways for benzaldoximes include cleavage of the N-O bond, loss of water, and fragmentation of the aromatic ring. The presence of the fluorine atom will influence the fragmentation pattern, leading to characteristic fluorine-containing fragment ions.

Key Fragmentation Pathways for this compound:

Loss of ·OH: A common fragmentation for oximes, leading to the [M-17]⁺ ion.

Loss of H₂O: Dehydration can occur, resulting in the [M-18]⁺ ion.

Cleavage of the C=N bond: This can lead to the formation of the fluorobenzyl cation or related fragments.

Fragmentation of the aromatic ring: The fluorinated benzene ring can fragment in characteristic ways, such as through the loss of C₂H₂ or HF.

The observed fragmentation pattern serves as a fingerprint for the molecule, and its detailed analysis, often aided by computational methods, provides strong evidence for the proposed structure of this compound. acdlabs.com

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.czlibretexts.org Different types of chemical bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each molecule. vscht.czlibretexts.org In the case of this compound, the IR spectrum provides clear evidence for its key structural features.

The presence of the oxime functional group is primarily identified by the O-H and C=N stretching vibrations. The O-H stretching vibration of the hydroxyl group in an oxime typically appears as a broad band in the region of 3100-3500 cm⁻¹. The carbon-nitrogen double bond (C=N) of the oxime exhibits a stretching absorption in the range of 1620-1680 cm⁻¹. savemyexams.com The aromatic ring of this compound gives rise to several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are observed slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1650 cm⁻¹ region. savemyexams.com The presence of the fluorine substituent on the benzene ring is confirmed by the C-F stretching vibration, which typically occurs in the 1000-1350 cm⁻¹ range. savemyexams.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3100 - 3500 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkane C-H | Stretching | 2850 - 2960 |

| C=N (oxime) | Stretching | 1620 - 1680 |

| Aromatic C=C | Stretching | 1450 - 1650 |

| C-F | Stretching | 1000 - 1350 |

This table provides generalized ranges for the characteristic absorptions.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π systems. msu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum and is influenced by the extent of conjugation in the molecule.

In this compound, the benzene ring is in conjugation with the oxime group (C=N-OH). This extended conjugation leads to characteristic electronic transitions, primarily π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shivajichk.ac.in The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. shivajichk.ac.in

The presence of the fluorine atom on the benzene ring can cause a slight shift in the λmax values compared to unsubstituted benzaldoxime due to its electronic effects on the conjugated system. Generally, extending conjugation results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). msu.edu

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength, higher energy |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Longer wavelength, lower energy |

The exact λmax values would need to be determined experimentally.

Chiroptical Spectroscopy: Circular Dichroism (CD) for Enantiomeric Characterization of Chiral Analogues

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com A chiral molecule and its non-superimposable mirror image (enantiomer) will produce CD spectra that are mirror images of each other. mdpi.com This technique is exceptionally sensitive to the three-dimensional structure of molecules. nih.gov

While this compound itself is not chiral, the principles of CD spectroscopy are critical for the characterization of its chiral analogues. If a chiral center were introduced into a derivative of this compound, CD spectroscopy would be an indispensable tool for distinguishing between its enantiomers. rsc.org The CD spectrum provides information about the absolute configuration and conformational properties of chiral molecules in solution. nih.gov The sign and magnitude of the CD signals are highly dependent on the spatial arrangement of the atoms and functional groups within the molecule. nih.gov

For a chiral analogue of this compound, different conformations could lead to distinct CD spectra, allowing for detailed conformational analysis. nih.gov The technique is particularly powerful for studying biomolecules and other complex chiral systems. psu.edu

Hyphenated Spectroscopic Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-MS)

Hyphenated techniques combine a separation method, such as chromatography, with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. ijpsjournal.comsaspublishers.com This approach allows for the separation of individual components from a mixture followed by their immediate structural identification. ijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for analyzing volatile and thermally stable compounds. shimadzu.com.sg In this method, a sample mixture is first separated by gas chromatography, and the individual components are then introduced into a mass spectrometer. shimadzu.com.sg The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. shimadzu.com.sg For the analysis of this compound, GC-MS could be used to determine its molecular weight and identify its fragmentation pattern, which is useful for structural confirmation. nih.gov It is also highly effective for identifying and quantifying the compound in complex mixtures, such as reaction products or environmental samples. getenviropass.comnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR directly couples high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This technique is particularly valuable for the analysis of non-volatile or thermally labile compounds in complex mixtures. researchgate.net The HPLC separates the components of the mixture, which are then transferred to an NMR spectrometer for structural elucidation. mdpi.com LC-NMR would be an ideal method for analyzing mixtures containing derivatives of this compound, providing detailed structural information for each separated component without the need for prior isolation. chromsoc.jpbruker.com

Mechanistic Investigations of Reactions Involving 3-fluorobenzaldoxime

Fundamental Approaches to Reaction Mechanism Elucidation in Organic Chemistry

The determination of a reaction mechanism in organic chemistry is a systematic process that involves a variety of experimental and computational methods to understand the step-by-step molecular events that transform reactants into products. dalalinstitute.comijrpr.commt.com The goal is to identify all intermediates, transition states, and the factors that influence the reaction's rate and pathway. ijrpr.comsolubilityofthings.com Key experimental approaches include the identification of all products, including byproducts, as any proposed mechanism must account for their formation. dalalinstitute.com The detection of reaction intermediates, which are transient species formed during the reaction, provides crucial insights. jsscacs.edu.in While some intermediates can be isolated, many are unstable and are detected using spectroscopic techniques like NMR, IR, and mass spectrometry, or by trapping them with reactive substrates. dalalinstitute.comjsscacs.edu.in

Stereochemical analysis of the products can also reveal mechanistic details. jsscacs.edu.in Furthermore, studying the kinetics of a reaction, including the rate law, rate constants, and the influence of reactant concentrations, provides quantitative data about the reaction pathway. ijrpr.comjsscacs.edu.in The effects of catalysts, solvents, temperature, and pressure are also examined to build a comprehensive understanding of the reaction mechanism. ijrpr.com

Application of Crossover Experiments to Discern Intra- and Intermolecular Processes

Crossover experiments are a powerful and frequently used non-kinetic method to distinguish between intramolecular and intermolecular reaction pathways. jsscacs.edu.inwikipedia.org In a crossover experiment, a mixture of two similar but distinct reactants is subjected to the reaction conditions. dalalinstitute.comjsscacs.edu.in The analysis of the products reveals the nature of the mechanism.

If the reaction is intramolecular , each reactant molecule reacts only with itself, and no "crossover" products containing components from both initial reactants are formed. dalalinstitute.comjsscacs.edu.inspcmc.ac.in The absence of crossover products, however, should be interpreted with caution, as solvent cage effects might sometimes prevent the detection of an intermolecular process. wikipedia.org

Conversely, if the reaction is intermolecular , fragments of the two different reactants can combine, leading to the formation of crossover products in addition to the expected non-crossover products. dalalinstitute.comjsscacs.edu.inslideshare.net The detection of these crossover products provides strong evidence for an intermolecular mechanism. jsscacs.edu.inwikipedia.org A classic example used to illustrate this principle is the Claisen rearrangement, where the absence of crossover products confirmed its intramolecular nature. jsscacs.edu.in For a crossover experiment to be conclusive, the system must be appropriately labeled, often requiring a "doubly labeled" system where both parts of the molecule that would separate in an intermolecular process are distinguishable. wikipedia.org

Kinetic Studies and Analysis of Kinetic Isotope Effects

Kinetic studies are fundamental to elucidating reaction mechanisms, providing information about the rate-determining step and the composition of the transition state. jsscacs.edu.innumberanalytics.com A key technique within kinetic studies is the measurement of the kinetic isotope effect (KIE). numberanalytics.comwikipedia.orglibretexts.org A KIE is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org It is typically expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org

This effect arises from the differences in the vibrational frequencies of bonds involving different isotopes; heavier isotopes have lower vibrational frequencies. wikipedia.org This difference in zero-point energy (ZPE) can lead to a difference in the activation energy required to reach the transition state. princeton.edu

There are two main types of kinetic isotope effects:

Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.orgprinceton.edu For example, the substitution of hydrogen with deuterium (a deuterium effect, kH/kD) can result in a significant PKIE, with values often ranging from 1 to 8. libretexts.org The magnitude of the PKIE can provide insight into the geometry of the transition state. mmcmodinagar.ac.in

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu SKIEs are generally much smaller than PKIEs but can still provide valuable information about changes in hybridization or hyperconjugation at the transition state. wikipedia.orgprinceton.edu For instance, SKIEs at the α-carbon can help distinguish between SN1 and SN2 reaction mechanisms. dalalinstitute.com

The analysis of KIEs, often in conjunction with other kinetic data and computational modeling, is a powerful tool for mapping the energy landscape of a reaction and understanding its mechanism in detail. acs.org

Mechanistic Pathways of Aldoxime Dehydration to Nitriles

The dehydration of aldoximes to form nitriles is a fundamental transformation in organic synthesis. nih.govscispace.com Various reagents and catalysts can facilitate this reaction, and the mechanistic pathways can differ depending on the specific conditions employed.

One general approach involves the use of a dehydrating agent in the presence of a base. nih.gov For instance, the use of 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and DBU has been shown to be effective. nih.gov Mechanistic considerations for this reaction suggest two possibilities: one pathway involves the initial reaction at the phosphorus atom of BOP after deprotonation of the oxime, while an alternative involves an SN2'-like reaction at the nitrogen atom. nih.gov

Another method utilizes methoxymethyl bromide in the presence of triethylamine (Et3N) and tetrahydrofuran (THF). scispace.com The proposed mechanism for this reaction is also thought to proceed via the formation of an intermediate that facilitates the elimination of water. scispace.com

Enzymatic dehydration of aldoximes also provides a green alternative for nitrile synthesis. Aldoxime dehydratase, a heme-containing enzyme, catalyzes the dehydration of aldoximes to the corresponding nitriles. ebi.ac.ukrsc.org The proposed mechanism involves the direct binding of the aldoxime substrate to the heme iron. pnas.org

Role of Catalysts and Reagents (e.g., N-triflylimidazole) in Dehydration

While specific studies on N-triflylimidazole as a catalyst for the dehydration of 3-fluorobenzaldoxime are not prevalent in the provided search results, the role of various catalysts and reagents in the broader context of aldoxime dehydration is well-documented. The choice of catalyst and reagent is crucial as it dictates the reaction conditions and can influence the reaction mechanism.

For example, in the enzymatic dehydration by aldoxime dehydratase, specific amino acid residues within the active site play key catalytic roles. pnas.org Mutagenesis studies have identified residues like Serine 219 and Histidine 320 as being critical for the catalytic activity, acting as hydrogen bond donors and acid-base catalysts, respectively. pnas.org

In non-enzymatic reactions, reagents like BOP and methoxymethyl bromide, in combination with a base, facilitate the dehydration. nih.govscispace.com The base deprotonates the oxime, increasing its nucleophilicity, which then reacts with the dehydrating agent. The resulting intermediate is primed for the elimination of water to form the nitrile.

The use of organocatalysts, such as tropylium salts, has also been explored for the synthesis of nitriles from aldoximes. researchgate.net These catalysts can activate the aldoxime for dehydration under mild conditions.

Computational Modeling of Transition States and Reaction Intermediates

Computational modeling has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including the dehydration of aldoximes. ucsb.eduacs.org Techniques such as density functional theory (DFT) allow for the calculation of the structures and energies of reactants, products, intermediates, and, most importantly, the fleeting transition states. ucsb.edusolubilityofthings.commit.edu

By mapping the potential energy surface of a reaction, computational studies can:

Predict Reaction Energetics: Determine whether a reaction is enthalpically favorable by comparing the energies of reactants and products. ucsb.edu

Validate Mechanistic Hypotheses: Assess the viability of a proposed mechanism by calculating the activation energy. If the calculated energy barrier for a transition state is consistent with experimental observations, the proposed mechanism is considered more likely. ucsb.edunih.gov

Visualize Transition States: Provide detailed three-dimensional structures of transition states, revealing the nature of bond formation and breakage. researchgate.netsolubilityofthings.com

Investigate Stereoselectivity: In cases of chiral products, computational modeling can rationalize the observed stereochemical outcomes by comparing the energies of different diastereomeric transition states. nih.govnih.gov

For the enzymatic dehydration of aldoximes, molecular modeling has been used to understand the enantioselectivity of the reaction. nih.gov Docking studies and in silico mutations have provided insights into how the enzyme's active site accommodates different isomers of the substrate, leading to the selective formation of a particular enantiomer of the nitrile product. nih.gov Similarly, for organocatalyzed dehydrations, DFT calculations have been employed to model the transition states and understand the role of the catalyst and solvent in the reaction. researchgate.net

Radical Reaction Pathways Initiated or Influenced by Fluorinated Oximes

Fluorinated oximes can participate in and influence a variety of radical reactions. The presence of fluorine atoms can significantly alter the electronic properties and reactivity of the oxime and any resulting radical species.

One area of interest is the generation of iminyl radicals from oximes. nsf.gov These nitrogen-centered radicals can be formed under various conditions, including through photoredox catalysis, and can participate in a range of synthetic transformations. nsf.govresearchgate.net The subsequent reactions of these radicals can include cyclizations, ring-openings, and intermolecular additions. solubilityofthings.comnih.gov

The synthesis of fluoroalkylated oximes has been achieved through a tandem process involving the radical addition of an aryl radical to a fluoroalkylated alkene, followed by an oxime generation step. nih.gov This highlights the utility of radical reactions in constructing complex fluorinated molecules.

Furthermore, metal-catalyzed reactions involving oximes can proceed through radical pathways. For example, the heterocyclization of oximes to form fluorinated isoxazolines has been reported to occur in the presence of a silver catalyst and a fluorine source. acs.org While the precise mechanism may be complex, the involvement of radical intermediates is often proposed in such transformations. The formation of haloalkyl isoxazolines from β,γ-unsaturated oximes has also been achieved through a process believed to involve the 5-exo-trig cyclization of an intermediate iminoxyl radical. nih.gov

The study of radical reactions involving fluorinated oximes is an active area of research, with potential applications in the development of new synthetic methodologies for the preparation of fluorine-containing compounds.

Enzymatic or Biological Reactivation Mechanisms Involving Oxime Derivatives

The primary therapeutic application of many oxime derivatives is in the reactivation of acetylcholinesterase (AChE), an essential enzyme in the nervous system, following its inhibition by organophosphorus (OP) compounds. uiowa.edu Organophosphorus agents, which include certain pesticides and nerve agents, exert their toxicity by covalently binding to the serine residue in the active site of AChE, rendering the enzyme non-functional. uiowa.edunih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. mdpi.com

The reactivation of inhibited AChE by oximes is a critical countermeasure to OP poisoning. uiowa.edu The generally accepted mechanism involves the oxime functioning as a nucleophile. rsc.org The deprotonated oxime, or oximato, attacks the phosphorus atom of the organophosphate-AChE complex. rsc.org This action forms a phosphonylated oxime, which then separates from the enzyme, thereby restoring the catalytic function of acetylcholinesterase. rsc.org

Neutral oximes, a class to which this compound belongs, are of particular interest in research due to their potential to cross the blood-brain barrier more readily than their charged pyridinium counterparts, which could allow for the reactivation of AChE within the central nervous system. nih.gov

Detailed Research Findings

A study by de Assis et al. (2018) investigated the in vitro efficacy of several neutral aryloximes, including this compound, as reactivators of acetylcholinesterase from the electric eel (Electrophorus eel) that had been inhibited by the organophosphate paraoxon. nih.gov The findings from this study provide specific data on the reactivation potential of this compound under these experimental conditions.

The research demonstrated that this compound was capable of reactivating paraoxon-inhibited acetylcholinesterase. nih.gov The percentage of reactivation was found to be dependent on both the concentration of the oxime and the incubation time. nih.gov The table below summarizes the reactivation data for this compound from this study.

| Concentration (mol/L) | Reactivation % (10 min) | Reactivation % (30 min) | Reactivation % (60 min) |

|---|---|---|---|

| 10-4 | 4 ± 0 | 2 ± 0 | 2 ± 1 |

| 10-5 | - | - | - |

| 10-6 | - | - | - |

Data sourced from de Assis et al. (2018). nih.gov Reactivation percentages are presented as mean ± standard deviation. Dashes indicate data not provided in the source.

In this comparative study, this compound showed a modest reactivation ability at a concentration of 10-4 M within the first 10 minutes of incubation, after which the reactivation percentage slightly decreased. nih.gov For comparison, the study also evaluated other benzaldoxime derivatives. For instance, the unsubstituted benzaldoxime showed a reactivation of 15 ± 1% at 10 minutes at the same concentration, while 3-trifluoromethylbenzaldoxime showed a significantly higher reactivation of 77 ± 4%. nih.gov These findings highlight the influence of the substituent on the benzene ring on the reactivation potential of this class of compounds. nih.gov

It is important to note that the reactivation efficacy of oximes is dependent on several factors, including the specific organophosphate inhibitor, the source of the acetylcholinesterase, and the chemical structure of the oxime itself. rsc.org Therefore, the results observed with paraoxon-inhibited electric eel AChE may not be directly extrapolated to other scenarios, such as inhibition by different nerve agents or reactivation of human acetylcholinesterase. nih.gov

Reactivity Profiles and Derivatization Chemistry of 3-fluorobenzaldoxime

Transformations at the Oxime Functional Group

The oxime functional group of 3-Fluorobenzaldoxime is a versatile handle for various chemical transformations, enabling the synthesis of other important functional groups.

Conversion to Nitriles for Synthetic Utility

A significant transformation of this compound is its dehydration to form 3-fluorobenzonitrile. This conversion is a valuable step in organic synthesis as nitriles are important intermediates. The dehydration can be achieved using various dehydrating agents. For instance, a process for preparing organic nitriles involves heating an aldoxime with an acid salt, such as sodium bisulfate, in a solvent like xylene. google.com This method has been applied to the synthesis of 2-chloro-6-fluorobenzonitrile from 2-chloro-6-fluorobenzaldoxime, achieving a high yield and purity. google.com Similarly, 2,6-dichloro-3-fluoro-benzaldoxime can be reacted with a dehydrating agent at elevated temperatures to produce 2,6-dichloro-3-fluorobenzonitrile. google.com

3-Fluorobenzonitrile itself is a useful precursor for various compounds. chemicalbook.com It can be used to prepare bis(3-cyanophenoxy)phenylenes through fluoro displacement reactions with phenylene diols. researchgate.net These bis(ether nitrile) compounds can then be converted to the corresponding bis(ether acid)s, which are monomers for producing polymers like poly(ether amide)s and poly(ether ester)s. researchgate.net Furthermore, 3-fluorobenzonitrile can be a starting material for synthesizing compounds like 3-fluorobenzylamine and 3-cyanophenylboronic acid. chemicalbook.com

The following table summarizes the conversion of substituted benzaldoximes to their corresponding nitriles:

| Starting Material | Dehydrating Agent | Product | Yield | Purity | Reference |

| 2-chloro-6-fluorobenzaldoxime | Sodium bisulfate | 2-chloro-6-fluorobenzonitrile | 94% | 98.2% | google.com |

| 2-methoxybenzaldoxime | Potassium bisulfate | 2-methoxybenzonitrile | 96.4% | 98.4% | google.com |

| Mesitaldehyde oxime | Sodium bisulfate | 2,4,6-trimethylbenzonitrile | 93.4% | 95.5% | google.com |

In Situ Generation and Reactivity of Nitrile Oxides from this compound

This compound can serve as a precursor for the in situ generation of 3-fluorobenzonitrile oxide, a reactive 1,3-dipole. Nitrile oxides are valuable intermediates in the synthesis of five-membered heterocycles, particularly isoxazoles and isoxazolines, through 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net These reactions are significant in medicinal chemistry due to the presence of these heterocyclic motifs in many biologically active compounds.

The in situ generation of nitrile oxides from aldoximes is typically achieved through oxidation. For example, 4-fluorobenzonitrile oxide can be generated from 4-fluorobenzaldoxime using an oxidizing agent like phenyl iodine bis(trifluoroacetate) (PIFA). semanticscholar.orgrsc.org This generated nitrile oxide can then react with various alkenes and alkynes. semanticscholar.orgsnmjournals.org The reaction of m-fluorobenzonitrile N-oxide with a rhodacarborane anion was the first reported 1,3-dipolar addition to a metal-carbon bond. nih.gov

The reactivity of the generated nitrile oxide in cycloaddition reactions depends on the nature of the dipolarophile. Reactions with highly strained alkenes and alkynes can proceed smoothly at room temperature, while reactions with less activated systems may require heating to achieve high yields. snmjournals.org These cycloaddition reactions often exhibit complete regioselectivity. snmjournals.org The development of metal-free 1,3-dipolar cycloadditions using nitrile oxides provides an alternative to the popular copper-catalyzed azide-alkyne "click" reaction for applications like radiolabeling. snmjournals.org

Reactivity Influenced by the Fluorine Substituent

The fluorine atom at the meta-position of the benzene ring in this compound significantly influences its reactivity through electronic and steric effects.

Electronic and Steric Effects of Fluorine on Reaction Rates and Selectivity

The fluorine atom is the most electronegative element and exerts a strong electron-withdrawing inductive effect (σ-withdrawing effect). csbsju.edu This effect decreases the electron density of the aromatic ring, making it less nucleophilic and thus deactivating it towards electrophilic aromatic substitution. csbsju.edumakingmolecules.com However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a π-donating effect). csbsju.edu While the inductive effect generally outweighs the resonance effect, making fluorobenzene less reactive than benzene, the π-donation directs incoming electrophiles to the ortho and para positions. csbsju.edu

In the context of this compound, the fluorine substituent's electronic effects will influence reactions on the aromatic ring. The combined directing effects of the fluorine atom (ortho, para-directing) and the oxime group (which can be either activating or deactivating and have its own directing effects) will determine the regioselectivity of electrophilic substitution reactions.

The presence of fluorine can also impact the reactivity of other functional groups in the molecule. For instance, the rate of nucleophilic substitution at a carbon atom can be hindered by the presence of an α-fluorine substituent. researchgate.net This is attributed to electrostatic repulsion between the lone pairs of the fluorine atoms and the incoming nucleophile. researchgate.net The substitution of fluorine for hydrogen can have a profound effect on the reactivity and regioselectivity of nucleophilic substitution reactions in strained heterocycles like aziridines. nih.gov

Strategies for ¹⁸F-Radiolabeling for Positron Emission Tomography (PET) Applications

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (¹⁸F). nih.govmdpi.com The favorable properties of ¹⁸F, including its half-life of 109.8 minutes and low positron energy, make it ideal for PET applications. nih.govfrontiersin.org The development of ¹⁸F-labeled radiotracers is a crucial area of research for diagnosing and monitoring various diseases, including cancer and infectious diseases. nih.govmdpi.comfrontiersin.org

This compound and its derivatives are valuable precursors for the synthesis of ¹⁸F-labeled PET tracers. One common strategy involves the in situ generation of ¹⁸F-labeled nitrile oxides from ¹⁸F-labeled benzaldoximes, followed by 1,3-dipolar cycloaddition reactions. semanticscholar.orgsnmjournals.org For example, [¹⁸F]4-fluorobenzaldoxime can be prepared and then oxidized to generate [¹⁸F]4-fluorobenzonitrile oxide, which is then reacted with a suitable dipolarophile to create the desired ¹⁸F-labeled tracer. semanticscholar.orgsnmjournals.orgnih.gov This method has been used to prepare novel COX-2 specific tracers. snmjournals.org

The synthesis of the initial ¹⁸F-labeled benzaldoxime can be achieved through various radiofluorination techniques. nih.gov These include nucleophilic substitution reactions using [¹⁸F]fluoride on a suitable precursor. semanticscholar.orgnih.gov The development of efficient and automated radiosynthesis procedures is essential for the routine production of PET tracers. umich.eduox.ac.uk

The following table provides examples of ¹⁸F-labeled compounds synthesized via cycloaddition reactions with in situ generated ¹⁸F-fluorobenzonitrile oxide:

| ¹⁸F-Labeled Dipole | Dipolarophile | Product | Radiochemical Yield (RCY) | Reference |

| 4-[¹⁸F]Fluorobenzonitriloxide | Various alkenes and alkynes | [¹⁸F]Isoxazolines/[¹⁸F]Isoxazoles | 56-97% | snmjournals.org |

| 4-[¹⁸F]Fluorobenzonitriloxide | - | [¹⁸F]3-(4-fluorophenyl)-benzisoxazole | 60-70% | snmjournals.org |

Electrophilic and Nucleophilic Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS) , the benzene ring acts as a nucleophile and attacks an electrophile. pressbooks.pubfscj.edu The rate and position of this attack are influenced by the substituents already present on the ring. The fluorine atom at the meta-position is a deactivating but ortho, para-directing group due to the interplay of its strong inductive withdrawal and weaker resonance donation. csbsju.edu The directing effect of the aldoxime group (-CH=NOH) would also need to be considered to predict the final substitution pattern.

Nucleophilic aromatic substitution (SNAr) can also occur, particularly if the ring is activated by strongly electron-withdrawing groups. While a single fluorine atom is not typically sufficient to promote SNAr on its own, the cumulative electron-withdrawing effect of both the fluorine and the nitrile group (formed from the oxime) can facilitate such reactions. For example, 3-fluorobenzonitrile can undergo fluoro displacement with phenylene diols. researchgate.net The reaction of 3-nitrobenzonitrile with potassium fluoride to give 3-fluorobenzonitrile is another example of a nucleophilic aromatic substitution (fluorodenitration). chemicalbook.com

Coordination Chemistry: Formation of Metal Complexes with this compound as a Ligand

The coordination chemistry of this compound, while not extensively documented in dedicated studies, can be comprehensively understood by examining the well-established reactivity of its parent compound, benzaldoxime, and other substituted benzaldoximes. These related compounds serve as excellent models for predicting the ligating behavior of this compound with various metal ions. The oxime moiety (–CH=NOH) is a versatile functional group for ligand design, capable of coordinating to metal centers in several ways.

The presence of the fluorine atom at the meta-position of the benzene ring in this compound is expected to influence the electronic properties of the ligand through its inductive electron-withdrawing effect. This can modulate the basicity of the nitrogen and oxygen donor atoms of the oxime group, thereby affecting the stability and structural characteristics of the resulting metal complexes.

Coordination Modes of Benzaldoxime Ligands

Benzaldoxime and its derivatives typically coordinate to metal ions as a neutral ligand or, more commonly, as a deprotonated ligand (anion). The coordination can be monodentate or bidentate.

Monodentate Coordination: In this mode, the ligand coordinates to the metal center through the nitrogen atom of the oxime group. This is a common coordination mode, particularly when the ligand is in its neutral form.

Bidentate N,O-Chelation: Upon deprotonation of the hydroxyl group, the resulting oximate anion can act as a bidentate ligand, coordinating to the metal ion through both the nitrogen and oxygen atoms. This forms a stable five-membered chelate ring, a favorable arrangement in coordination chemistry.

The specific coordination mode adopted depends on several factors, including the metal ion, the reaction conditions (such as pH), and the presence of other ligands in the coordination sphere.

Formation of Metal Complexes

Studies on related benzaldoximes have shown the formation of complexes with a variety of transition metals, including nickel(II), palladium(II), copper(II), and vanadium(IV/V). asianpubs.orgresearchgate.netuniovi.esnih.gov The stoichiometry of these complexes is typically of the type ML2, where M is a divalent metal ion and L is the deprotonated oxime ligand. asianpubs.org

For instance, Ni(II) and Pd(II) have been reported to form square-planar complexes with substituted benzaldoximes. asianpubs.orguniovi.es In these complexes, two deprotonated ligand molecules coordinate to the metal center in a trans-arrangement. Vanadium has been shown to form more complex dimeric and monomeric species with benzaldoxime, where the ligand can be found in both its neutral and deprotonated forms within the same complex. researchgate.nettandfonline.com

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques, primarily IR and NMR spectroscopy.

Infrared (IR) Spectroscopy:

The IR spectrum of the free ligand exhibits characteristic vibrational bands for the O-H, C=N, and N-O functional groups. Upon complexation, significant shifts in the positions of these bands are expected, providing evidence of coordination. The table below summarizes the anticipated IR spectral data for this compound and its metal complexes, based on data for analogous compounds. tandfonline.comlibretexts.org

| Functional Group | Expected Wavenumber (cm⁻¹) in Free Ligand | Expected Wavenumber (cm⁻¹) in Metal Complex | Interpretation of Shift |

|---|---|---|---|

| O-H (stretching) | ~3300-3100 | Broad or absent | Deprotonation of the hydroxyl group upon coordination. |

| C=N (stretching) | ~1650-1630 | Shift to lower or higher frequency | Coordination of the nitrogen atom to the metal center, altering the bond order. |

| N-O (stretching) | ~950-930 | Shift to higher frequency | Increased double bond character of the N-O bond in the chelate ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complexes in solution. The disappearance of the O-H proton signal in the ¹H NMR spectrum upon complexation confirms the deprotonation of the ligand. Shifts in the chemical shifts of the protons and carbons near the coordination site (especially the azomethine proton and carbon) are also indicative of complex formation. The table below presents the expected ¹H NMR chemical shifts for this compound and its diamagnetic metal complexes, based on data for related systems. tandfonline.com

| Proton | Expected Chemical Shift (δ, ppm) in Free Ligand | Expected Chemical Shift (δ, ppm) in Metal Complex | Interpretation of Shift |

|---|---|---|---|

| -OH | ~10-12 | Absent | Deprotonation upon coordination. |

| -CH=N- | ~8.0-8.5 | Shifted | Change in the electronic environment upon coordination. |

| Aromatic Protons | ~7.0-7.8 | Shifted | Influence of the metal center on the aromatic ring. |

Structural Characteristics of Metal Complexes

X-ray crystallography studies on metal complexes of related oxime ligands have provided detailed structural information, including bond lengths and angles. For a hypothetical square-planar Ni(II) complex with deprotonated this compound, [Ni(3-FBzal)₂], the expected structural parameters can be inferred from known structures of similar complexes. nih.govrsc.orgrsc.org

The table below summarizes the anticipated bond lengths for such a complex.

| Bond | Expected Bond Length (Å) |

|---|---|

| M-N (Metal-Nitrogen) | ~1.9-2.1 |

| M-O (Metal-Oxygen) | ~1.8-2.0 |

| C=N | ~1.28-1.32 |

| N-O | ~1.35-1.40 |

The geometry around the metal center is dictated by the electronic configuration of the metal ion and the nature of the ligands. For d⁸ metals like Ni(II) and Pd(II), square-planar geometries are common, while other metals may favor tetrahedral or octahedral coordination. asianpubs.orguniovi.es The formation of dimeric or polymeric structures through bridging ligands is also a possibility, as observed in the case of vanadium oxime complexes. researchgate.nettandfonline.com

Applications of 3-fluorobenzaldoxime in Advanced Organic Synthesis

Strategic Use as a Versatile Building Block in Multi-Step Organic Syntheses

In organic chemistry, a building block is a molecule that can be readily incorporated into a larger, more complex structure through reliable chemical reactions. alfa-chemistry.comboronmolecular.com 3-Fluorobenzaldoxime fits this description perfectly, offering multiple reaction pathways for chemists to exploit in multi-step synthetic routes. vapourtec.com The oxime functional group (-CH=N-OH) is a key feature, serving as a versatile handle for various chemical transformations.

One of the primary uses of aldoximes like this compound is their conversion into other functional groups. For instance, they are valuable intermediates for the synthesis of aromatic nitriles, which are themselves important precursors for many pharmaceutical drugs. upc.edu.pex-mol.net The dehydration of the oxime group yields the corresponding nitrile (3-fluorobenzonitrile), a transformation that opens up a new set of synthetic possibilities.

Furthermore, the oxime moiety can participate in cycloaddition reactions. While specific examples for this compound are not extensively documented, related halogenated benzaldoximes are known to be precursors for nitrile oxides. These nitrile oxides are highly reactive intermediates used in [3+2] cycloaddition reactions to form five-membered heterocyclic rings such as isoxazoles and isoxazolines. jocpr.comlookchem.com This reactivity profile highlights the potential of this compound to serve as a key component in the construction of complex heterocyclic frameworks, which are common motifs in medicinal chemistry. rjptonline.orgclockss.org

The presence of the fluorine atom on the benzene ring also influences the reactivity of the molecule, making it a unique building block for creating fluorinated target molecules. chemrxiv.orgmdpi.com

Table 1: Key Transformations of the Aldoxime Group

| Reaction Type | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Dehydration | Dehydrating agents (e.g., Ac₂O, DCC) | Nitrile (-CN) | Precursor for amines, carboxylic acids, etc. upc.edu.pex-mol.net |

| Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | Amine (-CH₂NH₂) | Access to primary amines. |

| Beckmann Rearrangement | Acid catalyst (e.g., H₂SO₄, PCl₅) | Amide (-C(O)NH-) | Synthesis of N-substituted amides. |

Utility in the Synthesis of Pharmaceutically Relevant Scaffolds and Agrochemical Intermediates

The incorporation of fluorine into drug candidates often enhances their metabolic stability, bioavailability, and binding affinity. Consequently, fluorinated compounds are of significant interest in pharmaceutical and agrochemical research. chemrxiv.orgmdpi.com this compound serves as a valuable intermediate in the synthesis of molecules for these applications. lookchem.comvandemark.comsphericalinsights.com

A direct application of this compound is in the development of novel therapeutic agents. Research has demonstrated its use as a precursor for compounds with antimycobacterial properties. In a study focused on fluorinated benzaldoximes, 3-fluorobenzaldehyde oxime was synthesized and evaluated for its activity against Mycobacterium terrae. jocpr.com This positions the compound as a relevant scaffold for designing new anti-tuberculosis drugs. jocpr.com The synthesis is typically straightforward, involving the reaction of 3-fluorobenzaldehyde with hydroxylamine. jocpr.com

Table 2: Synthesis and Properties of 3-Fluorobenzaldehyde Oxime

| Compound Name | Starting Material | Yield (%) | Melting Point (°C) | Reference |

|---|

The broader class of fluorinated benzaldoximes is recognized for its role as precursors in both pharmaceutical and agrochemical production. lookchem.com While specific commercial products derived directly from the 3-fluoro isomer are not widely publicized, its structural motifs are relevant. For example, the synthesis of 3'-fluorothalidomide, a fluorinated analog of thalidomide, highlights the importance of the 3-fluoro substitution pattern in creating enantiomerically pure drug candidates. nih.gov Similarly, other 3'-fluoro-substituted nucleoside analogs have been synthesized and evaluated for antiviral properties, underscoring the value of this substitution in drug design. nih.gov The availability of this compound provides a pathway for incorporating the 3-fluorophenyl moiety into a variety of molecular backbones.

Role in Catalytic Systems and Processes

In the context of catalysis, a substance can act as a catalyst, a pre-catalyst, a ligand that modifies a metal catalyst, or a substrate that is transformed by a catalyst. googleapis.com The primary role of this compound in catalytic processes is as a substrate. There is limited evidence in the reviewed literature of it acting as a ligand or a core component of a catalyst itself.

Its utility is demonstrated in reactions where a catalyst is employed to efficiently transform the oxime into a more complex structure. For example, the dehydration of this compound to 3-fluorobenzonitrile can be achieved using various catalytic systems. upc.edu.pex-mol.net Furthermore, oximes can undergo palladium-catalyzed cross-coupling reactions, indicating that this compound could serve as a substrate in such advanced C-C or C-N bond-forming reactions, which are fundamental in modern organic synthesis.

Metal complexes can serve as catalysts for various transformations. rsc.org While oxime groups are known to coordinate with metal ions and could theoretically form part of a catalytic system, the application of this compound in this capacity is not a prominent theme in current research literature. Instead, its value lies in being a reactive molecule that can be efficiently converted into desired products through catalyzed reactions. scispace.comnih.gov

Contribution to Stereoselective Synthetic Transformations

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical concept in the synthesis of chiral drugs and complex molecules. durgapurgovtcollege.ac.inntu.edu.sgyoutube.com this compound possesses features that are relevant to stereoselective synthesis. The oxime group itself can exist as two geometric isomers (E and Z), and reactions involving the C=N double bond can potentially proceed with facial selectivity.

A reaction is stereoselective if it can generate multiple stereoisomeric products but favors the formation of one. msu.edu For example, the reduction of the C=N bond in this compound would create a new stereocenter, and if a chiral reducing agent or catalyst were used, this could proceed enantioselectively to yield a chiral amine.

While the principles of asymmetric catalysis and stereoselective reactions are well-established frontiersin.orgrsc.org, specific, documented examples of using this compound as a substrate in highly stereoselective transformations are not widely reported in the surveyed literature. However, the importance of stereochemistry in related molecules is clear. For instance, the asymmetric synthesis of 3'-fluorothalidomide relies on an enantiodivergent fluorination, demonstrating the need for precise stereochemical control when dealing with 3-fluoro substituted chiral molecules. nih.gov This underscores the potential value of developing stereoselective reactions that utilize building blocks like this compound to create single-enantiomer products for pharmaceutical applications.

The Significance of 3-fluorobenzaldoxime in Heterocyclic Compound Synthesis

Cycloaddition Reactions Initiated by 3-Fluorobenzaldoxime-Derived Species

This compound serves as a crucial precursor for generating reactive species that readily participate in cycloaddition reactions, a powerful tool in the construction of complex cyclic molecules. These reactions are characterized by the formation of a cyclic product from two or more unsaturated molecules.

[3+2] Dipolar Cycloadditions for Isoxazole and Isoxazoline Formation

One of the most prominent applications of this compound in heterocyclic synthesis is its role in [3+2] dipolar cycloaddition reactions to form isoxazoles and isoxazolines. chim.itmdpi.combeilstein-journals.orgcore.ac.ukresearchgate.net In these reactions, the oxime is converted in situ to a nitrile oxide, which acts as a 1,3-dipole. This highly reactive intermediate then combines with a dipolarophile, typically an alkene or alkyne, to yield the five-membered heterocyclic ring of isoxazolines or isoxazoles, respectively. mdpi.comcore.ac.ukresearchgate.net

The generation of the nitrile oxide from this compound can be achieved using various oxidizing agents, with Chloramine-T being a commonly employed reagent. core.ac.ukresearchgate.netresearchgate.net The subsequent cycloaddition is a concerted, pericyclic process, and its regioselectivity is governed by the frontier molecular orbital interactions between the nitrile oxide and the dipolarophile. wikipedia.orgrsc.orgscielo.org.mx

A notable example is the reaction of this compound with ethyl oleate, which produces ethyl 8-(3-(3-fluorophenyl)-4-octyl-4,5-dihydroisoxazol-5-yl)octanoate in a 70% yield. core.ac.uk Another reported synthesis involves the reaction of this compound with styrene to produce 3-(3-fluorophenyl)-5-phenyl-4,5-dihydroisoxazole. researchgate.net These reactions demonstrate the utility of this compound in accessing functionalized isoxazoline scaffolds. core.ac.ukresearchgate.net

The table below provides examples of isoxazolines synthesized from this compound via [3+2] cycloaddition reactions.

| Dipolarophile | Product | Yield (%) | Reference |

| Ethyl oleate | Ethyl 8-(3-(3-fluorophenyl)-4-octyl-4,5-dihydroisoxazol-5-yl)octanoate | 70 | core.ac.uk |

| Styrene | 3-(3-fluorophenyl)-5-phenyl-4,5-dihydroisoxazole | - | researchgate.net |

Synthesis of Diverse Nitrogen- and Oxygen-Containing Heterocycles

Beyond the well-established synthesis of isoxazoles and isoxazolines, this compound is a versatile starting material for the synthesis of a broader range of nitrogen- and oxygen-containing heterocycles. mdpi.combeilstein-journals.orgrsc.orgpku.edu.cnuou.ac.inmdpi.comkit.edufrontiersin.orgresearchgate.net The reactivity of the oxime functional group allows for various transformations leading to different heterocyclic cores.

For instance, the reduction of the N-O bond in isoxazolines, which are readily prepared from this compound, provides access to 1,3-aminoalcohols, which are valuable building blocks in organic synthesis. wikipedia.org Furthermore, the nitrile oxide intermediate derived from this compound can react with different types of dipolarophiles, expanding the scope of accessible heterocycles.

The versatility of this compound extends to its use in the synthesis of fused heterocyclic systems. While specific examples directly employing this compound are not extensively detailed in the provided context, the general reactivity patterns of benzaldoximes suggest its potential in constructing more complex molecular architectures. chim.itnih.gov The development of new synthetic methodologies continues to broaden the applications of oximes in creating diverse heterocyclic structures. rsc.orgpku.edu.cnkit.eduorganic-chemistry.org

Design and Synthesis of Novel Heterocyclic Compounds with Potential Biological Activities

The incorporation of the fluorine atom in this compound is of particular interest in medicinal chemistry due to the often-favorable effects of fluorine on the biological activity of molecules. mdpi.comjocpr.com Consequently, heterocycles derived from this precursor are attractive targets for the design and synthesis of novel compounds with potential therapeutic applications. mdpi.comijrpr.comnih.govnih.govijpsr.comijsrtjournal.comub.edurasayanjournal.co.in

Isoxazole and isoxazoline cores, readily accessible from this compound, are known to be present in a wide array of biologically active compounds, exhibiting antimicrobial, antifungal, and other pharmacological properties. mdpi.comresearchgate.net For example, isoxazoline derivatives have shown promise as antimicrobial agents. researchgate.netresearchgate.net The synthesis of isoxazolines from this compound and various alkenes has been explored with the aim of discovering new antimicrobial compounds. core.ac.ukresearchgate.net

The strategic use of this compound allows for the introduction of a fluorinated phenyl group into the heterocyclic framework, which can influence the compound's pharmacokinetic and pharmacodynamic properties. jocpr.com The research in this area focuses on creating libraries of fluorinated heterocyclic compounds for biological screening, with the goal of identifying new lead compounds for drug discovery. mdpi.comijrpr.comub.edu

The table below lists some biologically active heterocyclic compounds that can be conceptually derived from this compound, highlighting the potential of this starting material in medicinal chemistry.

| Heterocyclic Core | Potential Biological Activity | Reference |

| Isoxazoline | Antimicrobial, Antifungal | mdpi.comresearchgate.netresearchgate.net |

| Isoxazole | Antimicrobial, Antituberculosis | mdpi.com |

Computational and Theoretical Investigations of 3-fluorobenzaldoxime

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 3-Fluorobenzaldoxime. These methods provide a theoretical framework to understand its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground-state properties of molecules. scribd.comresearchgate.netrsc.org For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and determine its electronic properties. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net A larger gap suggests higher stability and lower reactivity. nih.gov The electron-withdrawing nature of the fluorine atom and the oxime group influences the electronic distribution and the HOMO-LUMO gap in this compound. The fluorine atom's electronegativity can also stabilize transition states in chemical reactions.

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | (Typical range) | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | (Typical range) | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Typical range) | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | (Typical range) | Measures the overall polarity of the molecule. |

Note: Specific values require dedicated computational studies on this compound.

Ab Initio and Semi-Empirical Methods for Excited States and Spectroscopy

While DFT is excellent for ground-state properties, ab initio and semi-empirical methods are often employed to study excited states and spectroscopic properties. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameters, offering high accuracy. cecam.org However, their computational cost can be high for larger molecules. researchgate.netnih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate if the molecule under study differs significantly from the parameterization set. wikipedia.orgnih.gov Methods like ZINDO are specifically designed to predict electronic spectra. wikipedia.org Time-Dependent DFT (TD-DFT) is also a widely used approach for calculating excited-state energies and predicting UV-Vis absorption spectra. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound, including its conformational changes and interactions with solvent molecules. researchgate.netmdpi.com By simulating the movement of atoms and molecules over time, MD can reveal the preferred conformations of this compound in different environments. mun.ca These simulations provide insights into how the molecule flexes and rotates, which is crucial for understanding its interactions with biological targets or other molecules in solution. frontiersin.org

Solvation effects, which can significantly influence a molecule's properties and reactivity, can also be modeled using MD simulations with explicit or implicit solvent models. mun.ca These simulations help in understanding how the presence of a solvent like water or an organic solvent affects the conformational equilibrium and electronic properties of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for calculating 1H and 13C NMR chemical shifts. nih.govfaccts.de The calculated shifts for this compound would be influenced by the electronic environment of each nucleus, which is affected by the fluorine atom and the oxime group. scielo.org.za

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the standard method for predicting UV-Vis spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. mdpi.comresearchgate.net

Table 2: Predicted Spectroscopic Parameters for this compound

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| 1H NMR | Chemical Shifts (δ) | GIAO/DFT nih.govfaccts.de |

| 13C NMR | Chemical Shifts (δ) | GIAO/DFT nih.govscielo.org.za |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | TD-DFT nih.govmdpi.com |

Note: The accuracy of these predictions depends on the level of theory and basis set used.

Theoretical Elucidation of Reaction Mechanisms and Transition State Geometries

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. nih.govfrontiersin.org For reactions involving this compound, such as its conversion to other compounds, DFT calculations can map out the potential energy surface of the reaction. researchgate.net

By locating the transition state geometry and calculating its energy, the activation barrier for the reaction can be determined. mdpi.com This information is vital for understanding the kinetics and feasibility of a particular reaction pathway. For instance, theoretical studies can help understand how the fluorine substituent affects the stability of transition states and influences the regioselectivity or stereoselectivity of a reaction. mdpi.com

Analysis of Intermolecular Interactions and Non-Covalent Bonding through Computational Methods

The fluorine atom in this compound can participate in various non-covalent interactions, such as hydrogen bonding (C-H···F) and halogen bonding. rsc.org Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) and the analysis of the electron density, for example, through Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize and quantify these weak interactions. nih.gov

Understanding these intermolecular forces is essential for predicting the crystal packing of this compound and its binding affinity to biological macromolecules. rsc.orgub.edu The electrostatic potential surface can also be calculated to identify regions of the molecule that are prone to electrophilic or nucleophilic attack, providing further insight into its interaction with other molecules. eie.gr

Crystallographic Analysis of 3-fluorobenzaldoxime and Its Molecular Systems

Single Crystal X-ray Diffraction for Precise Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that allows for the precise determination of the three-dimensional structure of molecules in a crystal. uni-ulm.de By irradiating a single crystal with X-rays, a diffraction pattern is produced, which can be analyzed to yield detailed information about atomic positions, bond lengths, and bond angles. uni-ulm.deuol.decarleton.edu

For chiral molecules, determining the absolute configuration is crucial as different enantiomers can exhibit vastly different biological activities. nih.gov Single-crystal X-ray diffraction is a reliable method for the unambiguous determination of absolute configuration. nih.govlibretexts.org This is achieved by analyzing the anomalous dispersion of X-rays, which causes differences in the intensities of Bijvoet pairs of reflections. nih.gov The Flack parameter is a widely used value derived from this data to confidently assign the absolute structure of a non-centrosymmetric crystal. nih.gov

In cases where a molecule does not crystallize as a single enantiomer or when the anomalous dispersion effect is weak, a common strategy is to form a salt or co-crystal with a chiral counterion or co-former of a known absolute configuration. nih.gov By determining the crystal structure of this new entity, the absolute configuration of the target molecule can be assigned relative to the known chiral standard. The stereochemistry of a molecule, which refers to the three-dimensional arrangement of its atoms, is fully elucidated by the atomic coordinates obtained from the SC-XRD experiment. uol.deyoutube.com This includes the identification of stereocenters and the assignment of their configuration (R or S). aklectures.comyoutube.com

The primary prerequisite for SC-XRD is the availability of high-quality single crystals, which should ideally be 0.2–0.4 mm in at least two dimensions. chemistryviews.org The growth of such crystals can be a meticulous process, often described as more of an art than a science. chemistryviews.orgmit.edu Several factors influence crystal growth, including the purity of the compound, the choice of solvent, the rate of crystallization, and the absence of mechanical disturbances. rochester.edu Common techniques for growing single crystals of organic compounds like 3-Fluorobenzaldoxime include:

Slow Evaporation: This is often the simplest and first method attempted for air-stable compounds. A saturated or near-saturated solution of the compound is prepared and allowed to evaporate slowly in a loosely covered container. chemistryviews.orgudel.edu The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal. rochester.edu

Slow Cooling: This method is effective for compounds whose solubility is significantly dependent on temperature. A saturated solution is prepared at an elevated temperature and then cooled slowly, leading to the precipitation of crystals. chemistryviews.orgmit.edu

Vapor Diffusion: This technique is suitable for small quantities of material. A solution of the compound is placed in a small open container, which is then placed inside a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and promotes crystallization. udel.edumit.edu

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent in which it is less soluble. Crystals form at the interface between the two liquids. mit.edu

Sublimation: For volatile compounds, sublimation can be used, where the compound is heated under vacuum, and crystals are allowed to form on a cooler surface. udel.edu

The table below summarizes common crystallization techniques and key considerations.

| Technique | Description | Key Considerations |

| Slow Evaporation | Solvent is slowly evaporated from a saturated solution. chemistryviews.orgudel.edu | Compound must be stable at ambient conditions; solvent volatility. udel.edu |

| Slow Cooling | A saturated solution at high temperature is slowly cooled. chemistryviews.orgmit.edu | Solubility should be temperature-dependent. mit.edu |

| Vapor Diffusion | An anti-solvent vapor diffuses into the compound's solution. udel.edumit.edu | Good for small amounts of material; requires a suitable solvent/anti-solvent pair. udel.edumit.edu |

| Liquid-Liquid Diffusion | A layer of anti-solvent is placed over the compound's solution. mit.edu | Requires miscible solvents of different densities. mit.edu |

Once a suitable single crystal is obtained, it is mounted on a diffractometer. carleton.edu The data collection process involves rotating the crystal in a monochromatic X-ray beam and recording the intensities and positions of the diffracted X-rays with a detector. carleton.edunih.gov Modern diffractometers are equipped with sensitive detectors and low-temperature devices to minimize thermal vibrations and potential radiation damage to the crystal. rsc.org

The collected diffraction data, consisting of thousands of reflections, are then processed. This involves integrating the reflection intensities, correcting for experimental factors like absorption, and determining the unit cell parameters and space group of the crystal. rsc.org The crystal structure is then "solved" using computational methods, such as direct methods or the Patterson function, to obtain an initial model of the atomic positions. rsc.org

This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions and other parameters (like thermal displacement parameters) are adjusted to minimize the difference between the calculated and observed data, resulting in a precise and accurate final crystal structure. nih.gov

Techniques for Obtaining Diffraction-Quality Single Crystals

Powder X-ray Diffraction for Polymorphism and Solid-State Characterization

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze crystalline solids. Instead of a single crystal, a sample consisting of a large number of randomly oriented microcrystals (a powder) is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).

PXRD is particularly valuable for identifying different crystalline forms of a substance, known as polymorphs. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties. unifr.ch By comparing the PXRD pattern of a bulk sample to the pattern calculated from a known single-crystal structure, one can confirm the phase purity of the sample. rsc.org It is also a primary tool for identifying new polymorphic forms, which may appear as different peak positions and/or intensities in the diffraction pattern. unifr.chnih.gov

Co-crystallization Studies with Host Molecules and Co-formers